Membrane Permeability vs Relugolix
GnRH-R antagonist 1 (compound 21a) demonstrates a membrane permeability 140 times greater than that of Relugolix, a clinically approved oral GnRH antagonist. This substantial increase in permeability is a critical determinant for achieving adequate intracellular concentrations and robust target engagement following oral administration [1].
| Evidence Dimension | Cell membrane permeability |
|---|---|
| Target Compound Data | 140-fold higher permeability than Relugolix |
| Comparator Or Baseline | Relugolix |
| Quantified Difference | 140-fold increase |
| Conditions | In vitro cell permeability assay (as reported in primary reference) |
Why This Matters
Superior permeability directly correlates with enhanced oral absorption potential, making this compound a more suitable candidate for oral in vivo studies where robust systemic exposure is required.
- [1] Discovery of the thieno[2,3-d]pyrimidine-2,4-dione derivative 21a: A potent and orally bioavailable gonadotropin-releasing hormone receptor antagonist. Eur J Med Chem. 2022 Aug 18;242:114679. View Source
